

# mechanism of polyesterification between adipic acid and propylene glycol

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An in-depth technical guide on the core mechanism of polyesterification between adipic acid and propylene glycol.

## Introduction

Polyesterification is a step-growth polymerization process that involves the reaction of a dicarboxylic acid with a diol to form a polyester, with the elimination of a small molecule, typically water.[1][2][3] The reaction between adipic acid, a six-carbon aliphatic dicarboxylic acid, and 1,2-propylene glycol, a three-carbon diol, produces poly(propylene adipate), a biodegradable aliphatic polyester.[4][5] This guide provides a detailed technical overview of the reaction mechanism, kinetics, experimental protocols, and key process parameters, tailored for researchers and professionals in polymer chemistry and material science.

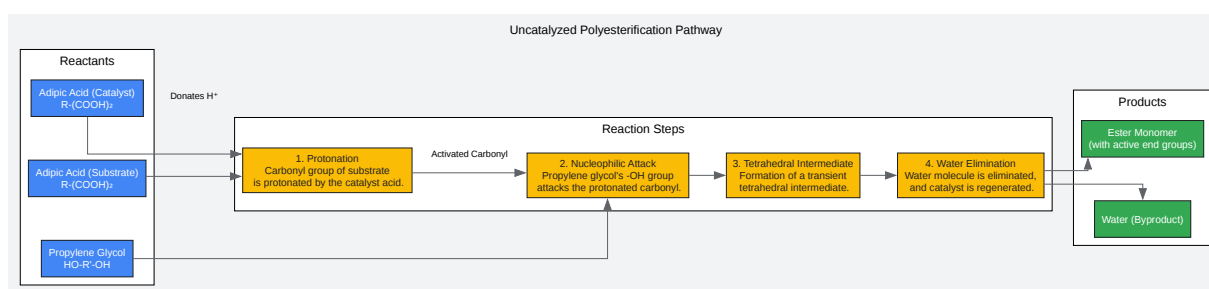
The overall reaction is a condensation polymerization, where ester linkages are formed sequentially, allowing for the gradual build-up of polymer chains from monomers to dimers, trimers, and eventually high molecular weight polymers.[1][2]

## Reaction Mechanism

The polyesterification of adipic acid and propylene glycol proceeds via a nucleophilic acyl substitution. The reaction can be conducted without an external catalyst, where the adipic acid itself acts as a catalyst (self-catalysis), or more commonly, with an external acid or metal-based catalyst to increase the reaction rate.[6][7][8]

## Uncatalyzed (Self-Catalyzed) Polyesterification

In the absence of an external catalyst, one molecule of adipic acid protonates the carbonyl oxygen of a second adipic acid molecule, thereby activating it for nucleophilic attack by the hydroxyl group of propylene glycol.[5][7] The reaction kinetics for this uncatalyzed process are generally considered to be third-order overall: second-order with respect to the carboxylic acid concentration and first-order with respect to the hydroxyl group concentration.[5][6] The slower reaction rate of propylene glycol compared to other diols like ethylene glycol or 1,4-butanediol is attributed to the steric hindrance from the methyl group and the fact that one of its hydroxyl groups is secondary.[5]



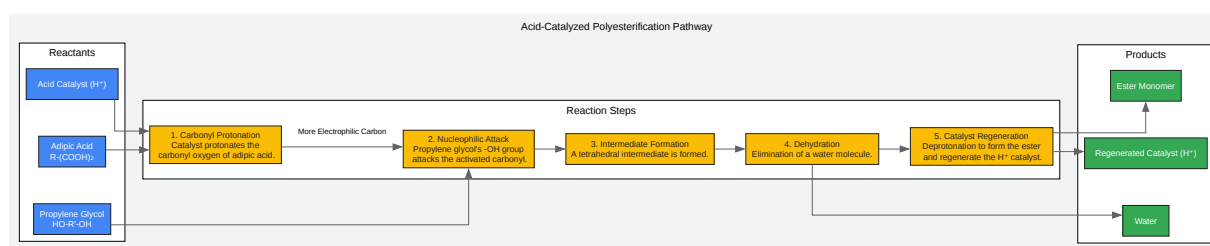
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Diagram 1: Logical flow of the uncatalyzed polyesterification mechanism.

## Catalyzed Polyesterification

To achieve practical reaction rates and high molecular weights, an external catalyst is typically employed.[9] Strong protonic acids like p-toluenesulfonic acid (p-TSA) or metal-based catalysts such as those containing tin or titanium are effective.[4][10][11] The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more

electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12] The catalyzed reaction generally follows second-order kinetics.[12][13]



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Diagram 2: Logical flow of the acid-catalyzed polyesterification mechanism.

## Experimental Protocols & Data

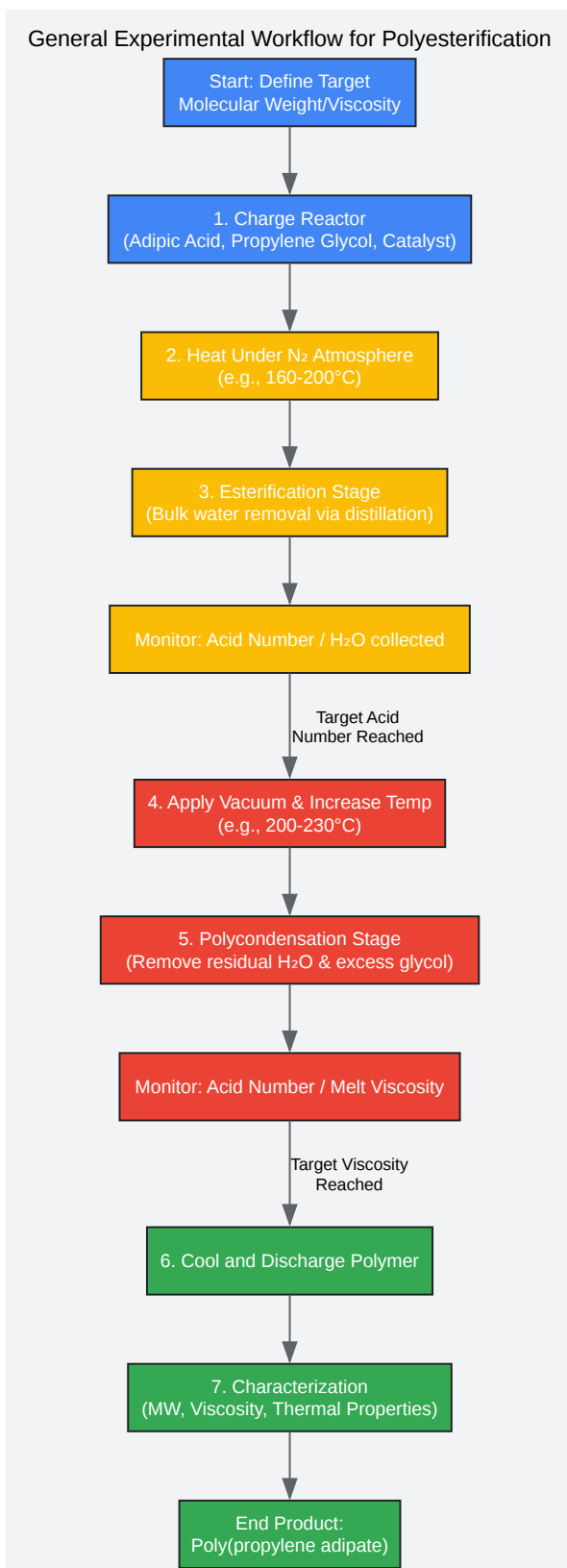
The synthesis of polyesters from adipic acid and propylene glycol is typically performed via melt polycondensation. This method involves heating the monomers above their melting points and removing the water byproduct to drive the reaction toward completion.[8][9]

## General Experimental Procedure

A typical laboratory-scale synthesis involves the following steps:

- **Charging the Reactor:** Adipic acid and a slight molar excess of propylene glycol are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.[9] An excess of diol is often used to compensate for its potential loss through volatilization at high reaction temperatures.[9][14]

- **Catalyst Addition:** The selected catalyst (e.g., 0.1–0.5% w/w p-TSA or  $\text{H}_3\text{PO}_4/\text{H}_2\text{SO}_4$ ) is added to the mixture.[\[9\]](#)[\[11\]](#)
- **Esterification Stage:** The mixture is heated, typically to 160-200°C, under a slow stream of inert gas like nitrogen.[\[4\]](#)[\[8\]](#) This stage facilitates the initial esterification and the removal of the bulk of the water formed.[\[11\]](#) The progress of the reaction can be monitored by measuring the amount of water collected or by titrating aliquots to determine the acid number.
- **Polycondensation Stage:** To achieve a high molecular weight, the pressure is gradually reduced (vacuum is applied) while the temperature may be increased to 200-230°C.[\[8\]](#)[\[15\]](#) The vacuum helps to efficiently remove the last traces of water and excess glycol, shifting the equilibrium towards the formation of longer polymer chains.[\[9\]](#)[\[14\]](#)
- **Termination and Characterization:** The reaction is stopped when the desired acid number or melt viscosity is reached. The resulting polyester is then cooled and characterized for its properties.



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Diagram 3: A typical experimental workflow for melt polycondensation.

## Quantitative Data Summary

The following tables summarize typical reaction conditions and resulting polymer properties based on available literature.

Table 1: Typical Reaction Conditions

Parameter	Value Range	Rationale & Citation
Temperature	160 - 230 °C	To exceed monomer melting points, ensure sufficient reaction rate, and facilitate water removal. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Pressure	Atmospheric, then Vacuum (1-10 mm Hg)	Atmospheric pressure for initial esterification; vacuum for polycondensation to drive equilibrium. <a href="#">[15]</a> <a href="#">[16]</a>
Monomer Ratio	1:1.05 to 1:1.2 (Acid:Glycol)	Excess glycol compensates for volatility losses at high temperatures. <a href="#">[9]</a> <a href="#">[14]</a>
Catalyst	p-TSA, H <sub>2</sub> SO <sub>4</sub> , ZnCl <sub>2</sub> , Ti(OBu) <sub>4</sub>	Acid or metal-based catalysts to increase the reaction rate. <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[15]</a>
Catalyst Conc.	0.1 - 0.5 % w/w	Optimal concentration to enhance rate without causing significant side reactions. <a href="#">[9]</a>
Reaction Time	5 - 15 hours	Dependent on temperature, catalyst, and desired final molecular weight. <a href="#">[15]</a>

Table 2: Kinetic Parameters for Adipic Acid Polyesterification

System	Reaction Order (Uncatalyzed)	Reaction Order (Catalyzed)	Activation Energy (Catalyzed)	Citation
Adipic Acid + Hexamethylene Glycol	2.5	2.0	31.55 kJ/mol (PTSA)	[13]
Adipic Acid + Various Glycols	3.0	2.0 (overall)	Not specified	[5]

Note: Data for propylene glycol is limited; hexamethylene glycol is shown as a comparable aliphatic diol system.

Table 3: Properties of Adipic Acid-Based Polyesters

Property	Value	System/Conditions	Citation
Weight Average MW	up to 23,000 g/mol	Adipic acid + 1,4-butanediol, H <sub>3</sub> PO <sub>4</sub> /H <sub>2</sub> SO <sub>4</sub> catalyst, 190°C	[9]
Acid Number (Final)	< 2 mg KOH/g	A low acid number indicates a high degree of conversion.	[14][16]
Hydroxyl Number	46 - 56 mg KOH/g	For polyester polyols with controlled molecular weight.	[16]
Gardner-Holdt Viscosity	Z5+	Adipic acid, isophthalic acid, propylene glycol, 220°C	[15]

## Conclusion

The polyesterification of adipic acid and propylene glycol is a classic example of step-growth polymerization. The reaction mechanism can be either self-catalyzed by the diacid or, more efficiently, catalyzed by an external agent. Control over experimental conditions such as temperature, pressure, and monomer stoichiometry is crucial for achieving high molecular weight polymers with desired properties. The kinetic data, though primarily from related systems, confirms a higher-order reaction for the uncatalyzed process and a second-order reaction for the catalyzed pathway, highlighting the essential role of the catalyst in making the process industrially viable. The provided protocols and data serve as a foundational guide for the synthesis and study of this important class of aliphatic polyesters.

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